Product packaging for Iodanium pyridine tetrafluoroboranuide(Cat. No.:)

Iodanium pyridine tetrafluoroboranuide

Cat. No.: B11725544
M. Wt: 294.83 g/mol
InChI Key: QPIUWZJRIFAPBY-UHFFFAOYSA-N
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Description

Context within Hypervalent Iodine Chemistry

Barluenga's Reagent is a prominent example of a hypervalent iodine compound. Hypervalent iodine chemistry involves compounds where an iodine atom possesses a formal oxidation state higher than its typical -1. acs.org These reagents are often lauded as environmentally benign alternatives to heavy metal-based systems. acs.orgresearchgate.net The structure and reactivity of hypervalent iodine compounds are frequently analogized to those of transition metal derivatives, exhibiting processes like ligand exchange and reductive elimination. acs.orgacs.org

The core of Barluenga's Reagent features a linear N-I-N arrangement, which is characteristic of a three-center-four-electron (3c-4e) bond. acs.orgresearchgate.net This type of hypervalent bond is highly polarized, weaker, and longer than a standard covalent bond, which accounts for the unique reactivity of these compounds. acs.org As an iodine(I) species, Barluenga's Reagent serves as a stable and accessible source of an electrophilic iodine cation ("I⁺"), placing it firmly within the broader class of synthetically useful polyvalent iodine compounds. acs.orgconicet.gov.ar

Historical Development and Significance in Organic Synthesis

The reagent was developed and introduced by the research group of Spanish chemist Professor José Barluenga, with its first preparation reported in 1985. wikipedia.orgdrugfuture.com Initial synthetic methods involved the reaction of iodine and pyridine (B92270) with mercury(II) oxide and tetrafluoroboric acid or, alternatively, with silver tetrafluoroborate (B81430). chem-station.comscripps.edu Recognizing the need for a more practical and safer procedure, a scalable synthesis was later developed that utilizes silver tetrafluoroborate supported on silica (B1680970) gel. wikipedia.orgox.ac.uk This improved protocol is safer, more convenient, and provides the reagent in high yield, making it more accessible for widespread use. ox.ac.uk

The significance of Barluenga's Reagent in organic synthesis is extensive. Its utility has been demonstrated in a wide range of chemical transformations. orgsyn.org The mild conditions under which it reacts have made it particularly valuable for the selective iodination of sensitive biological molecules, including tyrosine residues in peptides and proteins. orgsyn.orgox.ac.uk Its applications span from the functionalization of simple alkenes and alkynes to complex C-H functionalization, heterocycle construction, and carbohydrate synthesis. orgsyn.orgox.ac.uk

Selected Synthetic Applications of Barluenga's Reagent
Transformation TypeSubstrate ClassReference
IodofunctionalizationAlkenes, Alkynes orgsyn.orgox.ac.uk
Arene IodinationElectron-rich aromatic compounds tcichemicals.com
OxidationPrimary and secondary alcohols sigmaaldrich.comconicet.gov.ar
Oxidative CleavageCycloalkanols, 1,2-diols orgsyn.orgconicet.gov.ar
Heterocycle SynthesisVarious precursors ox.ac.uk
Carbohydrate SynthesisThio- and n-pentenyl glycosides orgsyn.org

Positioning as an Electrophilic Iodine Source and Oxidant

Barluenga's Reagent functions as a dual-purpose reagent, acting as both a mild electrophilic iodine source and an effective oxidant. tcichemicals.comsigmaaldrich.com

As an electrophilic iodinating agent, it provides a synthetic equivalent of the iodonium (B1229267) ion (I⁺). acsgcipr.org It is widely used for the iodination of unsaturated carbon-carbon bonds in alkenes and alkynes, as well as for the electrophilic substitution of electron-rich aromatic rings. orgsyn.orgtcichemicals.com Compared to other common iodinating agents like molecular iodine (I₂), N-iodosuccinimide (NIS), or iodine monochloride (ICl), Barluenga's Reagent is noted for its mild reactivity. rsc.org This characteristic often leads to superior functional group tolerance and higher chemo- and regioselectivity, preventing unwanted side reactions that can occur with more aggressive reagents. rsc.org

As an oxidant, the reagent's behavior can be controlled by the reaction conditions. conicet.gov.ar Under thermal conditions, it can oxidize secondary alcohols to ketones. orgsyn.org Primary alcohols can be converted to either aldehydes or esters, depending on the reaction concentration. sigmaaldrich.com Under photolytic (light-induced) conditions, Barluenga's Reagent can promote unique oxidative ring-cleavage reactions in cycloalkanols to yield ω-iodocarbonyl compounds. orgsyn.orgconicet.gov.ar This tunable reactivity underscores its versatility as a synthetic tool, capable of performing distinct transformations based on the chosen conditions. conicet.gov.ar

Comparison of Electrophilic Iodinating Agents
ReagentCommon AbbreviationKey Characteristics
Bis(pyridine)iodonium(I) tetrafluoroborateIPy₂BF₄ / Barluenga's ReagentMild, solid, soluble, good for sensitive substrates orgsyn.orgrsc.org
N-IodosuccinimideNISCommon, crystalline solid, moderately reactive acsgcipr.orgrsc.org
Iodine monochlorideIClHighly reactive liquid, strong electrophile acsgcipr.orgrsc.org
Molecular IodineI₂Weakest electrophile, often requires an activator or oxidant acsgcipr.orgmdpi.com
1,3-Diiodo-5,5-dimethylhydantoinDIDMHSolid, provides two equivalents of electrophilic iodine acsgcipr.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BF4IN B11725544 Iodanium pyridine tetrafluoroboranuide

Properties

Molecular Formula

C5H7BF4IN

Molecular Weight

294.83 g/mol

IUPAC Name

iodanium;pyridine;tetrafluoroborate

InChI

InChI=1S/C5H5N.BF4.H2I/c1-2-4-6-5-3-1;2-1(3,4)5;/h1-5H;;1H2/q;-1;+1

InChI Key

QPIUWZJRIFAPBY-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=NC=C1.[IH2+]

Origin of Product

United States

Structural Characterization and Elucidation of Bis Pyridine Iodonium I Tetrafluoroborate and Derivatives

Spectroscopic Techniques for Structural Assignment

Spectroscopy is fundamental to the characterization of molecular structures in both solution and solid states. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework of bis(pyridine)iodonium(I) tetrafluoroborate (B81430).

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. For bis(pyridine)iodonium(I) tetrafluoroborate, ¹H, ¹³C, and ¹⁹F NMR are routinely employed to confirm its identity and purity. wikipedia.orgorgsyn.org

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. In the bis(pyridine)iodonium(I) cation, the symmetry of the molecule results in a distinct pattern for the pyridine (B92270) ring protons. The signals are typically shifted downfield compared to free pyridine, which is consistent with the deshielding effect of the positively charged iodine atom. A representative spectrum in deuterated acetonitrile (B52724) (CD₃CN) shows signals at approximately 8.79 ppm (protons at positions 2 and 6), 8.26 ppm (proton at position 4), and 7.64 ppm (protons at positions 3 and 5). wikipedia.org

¹³C NMR: The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. For bis(pyridine)iodonium(I) tetrafluoroborate in CD₃CN, characteristic signals appear around 149.7 ppm, 142.3 ppm, and 127.9 ppm, corresponding to the different carbon atoms of the pyridine rings. wikipedia.org

¹⁹F NMR: This technique is crucial for identifying the tetrafluoroborate (BF₄⁻) counter-anion. The spectrum typically shows two signals due to the natural isotopic distribution of boron (¹⁰B and ¹¹B). In CD₃CN, these signals for bis(pyridine)iodonium(I) tetrafluoroborate appear at approximately -151.60 ppm and -151.65 ppm. wikipedia.orgrsc.org

For more complex derivatives, advanced NMR techniques such as ¹⁵N NMR can be employed. The ¹⁵N NMR chemical shifts are particularly sensitive to the coordination environment of the nitrogen atoms and can be used to study the stability of bis(pyridine)iodine(I) complexes with substituted pyridine ligands. researchgate.netnih.gov

NMR Spectroscopic Data for Bis(pyridine)iodonium(I) Tetrafluoroborate in CD₃CN wikipedia.orgorgsyn.org
NucleusChemical Shift (δ, ppm)Assignment
¹H8.79 (dd, J = 6.3, 1.2 Hz, 4H)H-2, H-6
¹H8.26 (tt, J = 7.8, 1.5 Hz, 2H)H-4
¹H7.64 (dd, J = 7.8, 6.6 Hz, 4H)H-3, H-5
¹³C149.7C-2, C-6
¹³C142.3C-4
¹³C127.9C-3, C-5
¹⁹F-151.60, -151.65BF₄⁻

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of bis(pyridine)iodonium(I) tetrafluoroborate displays characteristic absorption bands that confirm the presence of the pyridine rings and the tetrafluoroborate anion. Key absorptions are observed around 1600 cm⁻¹ (C=N and C=C stretching vibrations of the pyridine ring) and a strong, broad band near 1062 cm⁻¹ (B-F stretching of the tetrafluoroborate anion). wikipedia.org Additional peaks at 1453, 786, and 659 cm⁻¹ are also characteristic of the compound. wikipedia.org

Characteristic IR Absorption Bands for Bis(pyridine)iodonium(I) Tetrafluoroborate wikipedia.org
Frequency (cm⁻¹)Vibrational Mode Assignment
1600Pyridine Ring C=N and C=C Stretching
1453Pyridine Ring Stretching
1062B-F Stretching (BF₄⁻)
786C-H Out-of-plane Bending
659Pyridine Ring Deformation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For ionic compounds like bis(pyridine)iodonium(I) tetrafluoroborate, techniques such as Electrospray Ionization (ESI) are used. The analysis typically detects the cation, [C₁₀H₁₀IN₂]⁺. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, confirming the elemental composition. The calculated m/z for the [C₁₀H₁₀IN₂]⁺ cation is 288.9889, and experimental values are found to be in close agreement. orgsyn.org

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on connectivity and structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, providing precise bond lengths, bond angles, and crystal packing information.

The crystal structure of bis(pyridine)iodonium(I) tetrafluoroborate has been determined, revealing a monoclinic crystal system. researchgate.net The asymmetric unit contains two tetrafluoroborate anions, one crystallographically independent bis(pyridine)iodonium(I) cation, and two half-cations where the iodine atoms lie on centers of symmetry. researchgate.net The geometry around the iodine atom is essentially linear, with the two pyridine rings coordinated to the central iodine. The N-I-N angle is close to 180°. A slight deviation from planarity is observed in the independent cation. researchgate.net The crystal structure provides definitive proof of the [N-I-N]⁺ three-center four-electron bond arrangement. researchgate.net

Selected Crystallographic Data for Bis(pyridine)iodonium(I) Tetrafluoroborate researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
I-N Bond Lengths (Å)~2.16 - 2.17
N-I-N Bond Angle (°)~178 - 180

Advanced Analytical Methods for Complex Derivative Characterization

The characterization of more complex derivatives of bis(pyridine)iodonium(I) tetrafluoroborate, such as those with substituted pyridine rings or different counter-anions, may require more advanced analytical techniques.

Multi-dimensional NMR Spectroscopy: 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all proton and carbon signals, especially for derivatives with complex substitution patterns. These methods help establish connectivity between different parts of the molecule.

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected ion and analysis of the resulting fragment ions. For complex iodonium (B1229267) salt derivatives, MS/MS can provide valuable structural information by revealing how the molecule breaks apart. This can help to distinguish between isomers and to identify the positions of substituents on the aromatic rings.

These advanced methods, in combination with the fundamental techniques described above, allow for a comprehensive and unambiguous structural characterization of bis(pyridine)iodonium(I) tetrafluoroborate and its diverse range of derivatives.

Mechanistic Investigations of Reactions Involving Bis Pyridine Iodonium I Tetrafluoroborate

Elucidation of Electrophilic Iodination Pathways

Bis(pyridine)iodonium(I) tetrafluoroborate (B81430) is widely recognized for its ability to iodinate a range of unsaturated substrates, including alkenes, alkynes, and aromatic compounds, under mild conditions. orgsyn.orgorgsyn.org The mechanism of this electrophilic iodine transfer has been a subject of detailed study.

The generally accepted pathway for reactions with alkenes involves the initial dissociation of one of the pyridine (B92270) ligands from the complex. nih.gov This dissociation generates a highly reactive single-coordinated [pyridine-iodine(I)]+ species. This electrophilic iodine cation then coordinates with the nucleophilic carbon-carbon double bond of the alkene to form a three-membered cyclic iodonium (B1229267) intermediate. nih.gov This intermediate is subsequently opened through a backside attack by a nucleophile, which can be present intramolecularly in halocyclization reactions, leading to the final iodinated product. nih.gov This process results in regio- and stereoselective addition across the double bond. acs.org

In the case of aromatic iodination, the reactivity of the reagent can be significantly enhanced by the presence of an acid. The combination of bis(pyridine)iodonium(I) tetrafluoroborate with a strong acid like trifluoromethanesulfonic acid (CF3SO3H) creates a powerful iodinating system capable of functionalizing even deactivated aromatic rings. unirioja.es

Understanding Oxidative Processes and Electron Transfer Mechanisms

The reagent's utility extends to the oxidation of alcohols, where the reaction mechanism and outcome are highly dependent on the substrate's structure and the specific experimental conditions employed. nih.gov These tunable oxidation reactions can selectively yield ω-iodocarbonyl compounds, ketones, aldehydes, or esters. nih.govchem-station.com

Mechanistic proposals for the oxidation of alcohols suggest the reaction initiates with the formation of an oxonium ion intermediate. conicet.gov.ar This key intermediate results from the direct interaction between the alcohol's hydroxyl group and the electrophilic iodine center of the reagent. conicet.gov.ar From this point, the reaction can diverge into different pathways. For instance, cycloalkanols can undergo either β-scission to form ring-opened ω-iodocarbonyl compounds under photochemical conditions or straightforward oxidation to the corresponding ketones under thermal conditions.

While direct electron transfer is a plausible mechanism for hypervalent iodine compounds, the primary pathways for bis(pyridine)iodonium(I) tetrafluoroborate in oxidation and iodination appear to be predominantly polar, involving discrete ionic intermediates. However, in the broader context of diaryliodonium salts, single-electron transfer (SET) mechanisms have been proposed, especially in photoredox catalysis, leading to the formation of aryl radical intermediates. nih.gov

Mechanistic Insights into Carbene Generation from Iodonium Ylides

While bis(pyridine)iodonium(I) tetrafluoroborate itself is a source of an electrophilic iodine cation (I+), the closely related class of hypervalent iodine compounds known as iodonium ylides are well-established precursors for carbenes. snnu.edu.cnbgsu.edu These ylides can decompose under thermal, photochemical, or metal-catalyzed conditions to generate carbene or carbenoid intermediates. bgsu.edu

The decomposition of iodonium ylides is a valuable method for carbene generation because the carbene-iodine bond dissociation energy is calculated to be significantly lower than the carbene-nitrogen bond in analogous diazo compounds. bgsu.edu Mechanistic studies have shown that the photolysis of certain iodonium ylides can lead to the formation of triplet carbenes. bgsu.edu In the context of transition-metal catalysis, iodonium ylides have been identified as outstanding carbene precursors for C-H activation reactions, for example, in rhodium(III)-catalyzed systems. snnu.edu.cnresearchgate.net The reaction proceeds via the formation of a metal-carbene species, which then undergoes migratory insertion into a C-H bond. researchgate.net

Role of Reactive Intermediates in Reaction Progression

The diverse reactivity of bis(pyridine)iodonium(I) tetrafluoroborate and related iodonium salts is governed by the formation of several key reactive intermediates. The specific intermediate formed dictates the final product of the reaction.

[Pyridine-iodine(I)]+ Cation : This is the principal electrophilic species in iodination reactions, formed by the dissociation of a pyridine ligand. nih.gov

Cyclic Iodonium Ion : A three-membered ring formed during the electrophilic addition to alkenes and alkynes. Its subsequent ring-opening determines the stereochemistry of the product. nih.gov

Oxonium Ion : The initial intermediate in the oxidation of alcohols, formed by the coordination of the alcohol's oxygen to the iodine center. conicet.gov.ar

Benzyne (B1209423) Intermediate : In reactions with specific cyclic diaryliodonium salts under basic, high-temperature conditions, a benzyne intermediate can be generated, which then reacts with nucleophiles. nih.govbeilstein-journals.org

Meisenheimer Complex : In certain nucleophilic aromatic substitution (SNAr) reactions involving ortho-fluorinated diaryliodonium salts, a Meisenheimer complex has been proposed as a key intermediate. nih.gov

Studies on Reaction Kinetics and Stereochemical Control

The stereochemical outcome of reactions is a significant aspect of the reagent's utility.

Regio- and Stereoselectivity : In the iodofunctionalization of alkenes, the reagent often provides high levels of regio- and stereoselectivity, consistent with the formation of a cyclic iodonium ion followed by anti-addition of a nucleophile. acs.org Excellent diastereofacial control has been achieved in the iodofunctionalization of terpene derivatives.

Lack of Stereochemical Dependence : In some reactions, such as the oxidation of cyclic diols, the outcome is independent of the starting material's stereochemistry. conicet.gov.ar In other cases, a mixture of epimers may be formed. conicet.gov.ar

Challenges in Asymmetric Catalysis : Attempts to achieve high enantioselectivity using chiral bis(pyridine)iodine(I) complexes in halocyclization reactions have proven challenging. The lack of stereoselectivity is attributed to multiple low-energy conformations of the ligand and insufficient steric influence from the chiral auxiliary on the reaction center. nih.gov

Solvent Effects and Their Influence on Reaction Mechanisms

The choice of solvent plays a critical role in directing the outcome of reactions involving iodonium salts, influencing both reactivity and selectivity. nih.gov In solution, diaryliodonium salts can dissociate into ions, and the degree of this dissociation is influenced by the solvent's properties. nih.gov

Careful optimization of the solvent is often required to achieve a desired transformation. conicet.gov.ar For example, in the oxidation of alcohols with bis(pyridine)iodonium(I) tetrafluoroborate, the choice of solvent is a key parameter that was optimized to favor the formation of ketones. conicet.gov.ar In other systems, polar aprotic solvents were found to provide higher selectivity in N-arylation reactions compared to polar protic solvents, which gave no reaction or poor selectivity. mdpi.com The use of fluoroalcohols like hexafluoroisopropanol (HFIP) has been shown to enhance the reactivity of hypervalent iodine reagents, enabling transformations such as the direct C-H cross-coupling of heteroarenes. frontiersin.orgnih.govnih.gov Acetonitrile (B52724) has also been identified as a suitable solvent for certain metal-free O-arylation reactions. nih.gov The solubility of the reagent and intermediates, which can be highly dependent on the solvent, also directly impacts reaction efficiency. researchgate.net

Applications of Bis Pyridine Iodonium I Tetrafluoroboranuide in Organic Synthesis

Electrophilic Iodination Reactions

Ipy₂BF₄ is widely employed as a mild iodinating agent for a variety of unsaturated substrates, including alkenes, alkynes, and aromatic systems, often under gentle reaction conditions. orgsyn.orgchem-station.com

Iodination of Unsaturated Hydrocarbons (Alkenes, Alkynes)

Bis(pyridine)iodonium(I) tetrafluoroborate (B81430) readily reacts with alkenes and alkynes in the presence of a nucleophile to yield 1,2-iodofunctionalized products. orgsyn.orgunirioja.es The reaction proceeds via an electrophilic addition mechanism. unirioja.es

For alkynes, the reaction with Ipy₂BF₄ and various nucleophiles affords 1,2-iodofunctionalized alkenes. unirioja.es The regiochemistry of this addition is governed by the electronic effects of the substituents on the triple bond. unirioja.es The stereochemical outcome depends on the nature of the alkyne and the nucleophile. Terminal alkynes typically undergo anti-addition. unirioja.es For internal alkynes, weaker nucleophiles result in anti-addition, while stronger nucleophiles like iodide lead to syn-addition. unirioja.es This stereochemical divergence is explained by a mechanism involving a vinyleneiodonium ion intermediate. unirioja.es

Below is a table summarizing the iodofunctionalization of phenylacetylene (B144264) with Ipy₂BF₄ in the presence of different nucleophiles, demonstrating the chemo- and stereoselectivity of the process.

NucleophileProductStereochemistryYield (%)
Cl⁻(E)-(2-Chloro-1-iodovinyl)benzeneanti85
Br⁻(E)-(2-Bromo-1-iodovinyl)benzeneanti83
I⁻(Z)-1,2-Diiodo-1-phenylethenesyn82
CH₃COOH(E)-2-Iodo-1-phenylvinyl acetate (B1210297)anti80
Pyridine (B92270)(E)-1-(2-Iodo-1-phenylvinyl)pyridiniumanti75

This table is based on research findings on the electrophilic addition of Ipy₂BF₄ to alkynes. unirioja.es

Similarly, alkenes undergo regio- and stereoselective iodofunctionalization. For example, the iodofluorination of alkenes using Ipy₂BF₄ provides a direct method for synthesizing iodofluorinated compounds. acs.org

Regioselective Iodination of Aromatic and Heteroaromatic Systems

The direct iodination of aromatic compounds is a significant application of Ipy₂BF₄. unirioja.es The reaction, when mediated by an acid such as tetrafluoroboric acid (HBF₄) or trifluoromethanesulfonic acid (CF₃SO₃H), provides monoiodo derivatives with high regioselectivity and in good yields. unirioja.es

The choice of acid can influence the reaction's effectiveness, particularly with deactivated aromatic rings. While both acids give comparable results with activated aromatics, CF₃SO₃H is significantly more effective for the iodination of deactivated systems. unirioja.es The reaction generally proceeds at room temperature in a solvent like dichloromethane. unirioja.es The high regioselectivity is a key advantage of this method, typically yielding para-substituted products for activated arenes. For instance, the reaction with anisole (B1667542) rapidly produces only 4-iodoanisole. unirioja.es Even highly activated systems like 1,3,5-trimethoxybenzene (B48636) can be selectively monoiodinated to give 4-iodo-1,3,5-trimethoxybenzene in high yield. unirioja.es

The table below presents the results of the acid-mediated iodination of various aromatic compounds with Ipy₂BF₄.

Aromatic SubstrateAcidProductYield (%)
AnisoleHBF₄4-Iodoanisole92
TolueneHBF₄2-Iodotoluene & 4-Iodotoluene (55:45)75
BenzeneCF₃SO₃HIodobenzene (B50100)78
ChlorobenzeneCF₃SO₃H1-Chloro-4-iodobenzene70
1,3,5-TrimethoxybenzeneHBF₄1-Iodo-2,4,6-trimethoxybenzene86

This table summarizes findings from the selective iodination of aromatic compounds using Ipy₂BF₄. unirioja.es

Selective Iodofunctionalization in Complex Organic Molecules

The mild nature of Barluenga's Reagent allows for its use in the selective functionalization of complex molecules containing sensitive functional groups. orgsyn.org This has been demonstrated in the selective iodination of tyrosine residues in peptides and proteins, highlighting the reagent's compatibility with biological macromolecules. orgsyn.org

Furthermore, Ipy₂BF₄ has been successfully used for the selective iodofunctionalization of acetonides derived from simple terpenes. These reactions proceed with excellent regioselectivity and diastereofacial control, showcasing the reagent's ability to navigate complex stereochemical landscapes.

Oxidative Transformations

Beyond its role as an iodinating agent, bis(pyridine)iodonium(I) tetrafluoroborate is a versatile oxidizing reagent. drugfuture.comnih.govconicet.gov.ar It can oxidize various types of alcohols, and the reaction pathway can be tuned by adjusting the experimental conditions. nih.govconicet.gov.ar

Oxidation of Alcohols to Carbonyl Compounds

Ipy₂BF₄ is effective for the oxidation of primary, secondary, and benzylic alcohols. nih.govconicet.gov.ar The outcome of the oxidation can be controlled by the reaction conditions, such as temperature and the presence of additives. nih.govconicet.gov.arconicet.gov.ar

Secondary alcohols are oxidized to the corresponding ketones under thermal conditions, often in the presence of a catalytic amount of iodine. orgsyn.orgconicet.gov.ar This method provides good yields in reasonable reaction times. conicet.gov.ar

Primary alcohols can be selectively oxidized to either aldehydes or esters. Thermal reactions in dilute solutions tend to yield aldehydes, whereas more concentrated solutions can lead to the formation of esters. conicet.gov.ar Careful optimization of stoichiometry, solvent, and the use of a base allows for the selective preparation of the desired oxidation product. conicet.gov.ar

Cycloalkanols exhibit unique reactivity. Under photolytic conditions, they undergo oxidative ring cleavage (a β-scission process) to form ω-iodocarbonyl compounds. nih.govconicet.gov.ar In contrast, under thermal conditions, the ring remains intact, and the cycloalkanol is oxidized to the corresponding ketone. nih.gov This tunable reactivity provides selective access to different product classes from the same starting material. nih.govconicet.gov.ar

The following table summarizes the oxidation of various alcohols using Ipy₂BF₄ under different conditions.

Alcohol SubstrateConditionsProductYield (%)
2-OctanolThermal, I₂2-Octanone85
CyclohexanolPhotolytic6-Iodohexanal70
CyclohexanolThermal, I₂Cyclohexanone82
1-OctanolThermal, Cs₂CO₃, DiluteOctanal80
1-OctanolThermal, Cs₂CO₃, ConcentratedOctyl octanoate75
Benzyl alcoholThermal, I₂, K₂CO₃Benzaldehyde90

This table is based on the versatile oxidation of alcohols using Ipy₂BF₄. conicet.gov.ar

Oxidative Cyclization and Annulation Reactions

Ipy₂BF₄ can trigger oxidative cyclization and annulation cascades, leading to the formation of complex cyclic structures. These reactions leverage the electrophilic nature of the reagent to activate a substrate, which then undergoes an intramolecular cyclization.

A notable example is the reaction of 2-alkynyl-substituted benzaldehydes with Ipy₂BF₄. This initiates a sequence that, upon treatment with an alkene or another alkyne, results in the regioselective synthesis of substituted naphthalenes. Alternatively, if the intermediate is trapped with a primary alcohol, oxygen-containing heterocycles can be assembled. These transformations demonstrate the reagent's ability to facilitate the construction of polycyclic and heterocyclic systems through a metal-free protocol. Such oxidative cyclization strategies are reminiscent of biosynthetic pathways for certain indole-based alkaloids. nih.gov

Oxidative Functionalizations in Heterocycle Synthesis

Bis(pyridine)iodonium(I) tetrafluoroborate (Ipy2BF4) serves as an effective reagent in oxidative functionalizations that lead to the formation of heterocyclic structures. Its utility is particularly notable in reactions where a mild oxidant is required to initiate cyclization cascades.

One prominent application involves the synthesis of oxygen-containing heterocycles. For instance, the treatment of 2-alkynyl-substituted benzaldehydes with Ipy2BF4 in the presence of primary alcohols leads to the formation of various oxygen-containing heterocyclic systems. This transformation proceeds through an oxidative cyclization pathway, where the reagent activates the alkyne for nucleophilic attack.

Furthermore, Ipy2BF4 has been instrumental in the synthesis of complex polycyclic ethers. A key step in the synthesis of certain potential broad-spectrum psychotropic agents involved the use of this reagent to produce tetracyclic tetrahydrofurans. The reaction leverages the ability of Ipy2BF4 to promote selective iodofunctionalization, which then facilitates the desired cyclization.

The versatility of this reagent is also demonstrated in its ability to trigger the cyclization of carbonyl groups onto alkynes. This reaction, upon trapping with nucleophiles, provides a flexible method for assembling a variety of oxygen heterocycles. sigmaaldrich.com

Carbon-Hydrogen (C-H) Functionalization Strategies

The direct functionalization of C-H bonds is a powerful tool in organic synthesis, and Bis(pyridine)iodonium(I) tetrafluoroborate has found application in this area, primarily as a source of electrophilic iodine. orgsyn.org

Direct C-H Activation and Functionalization

Bis(pyridine)iodonium(I) tetrafluoroborate is widely recognized for its ability to effect the direct iodination of aromatic C-H bonds under mild conditions. orgsyn.orgunirioja.es This reaction is particularly useful for the synthesis of iodoarenes, which are valuable intermediates in cross-coupling reactions. The process is generally selective and tolerates a variety of functional groups. chem-station.com An acid-mediated approach can be employed for the selective and general iodination of aromatic compounds using this reagent. unirioja.esacs.org

The table below summarizes the direct iodination of various aromatic compounds using Bis(pyridine)iodonium(I) tetrafluoroborate in the presence of an acid.

AreneProductYield (%)
Anisole4-Iodoanisole95
Toluene4-Iodotoluene70
BenzeneIodobenzene55
Naphthalene (B1677914)1-Iodonaphthalene80

Data compiled from reported literature on acid-mediated iodination.

Transition-Metal-Catalyzed C-H Functionalization

While direct C-H functionalization with Bis(pyridine)iodonium(I) tetrafluoroborate often proceeds without a metal catalyst, the reagent can also be employed as an oxidant in transition-metal-catalyzed C-H activation cycles. In such reactions, the role of Ipy2BF4 is typically to regenerate the active high-valent metal catalyst, enabling the catalytic turnover. These methodologies are part of a broader strategy in organic synthesis that seeks to construct complex molecules in an efficient and atom-economical manner. rsc.org

Metal-Free C-H Functionalization Approaches

The direct iodination of arenes with Bis(pyridine)iodonium(I) tetrafluoroborate represents a significant metal-free C-H functionalization strategy. unirioja.es Beyond simple iodination, diaryliodonium salts, a class of compounds to which Barluenga's reagent belongs, are extensively used in metal-free C-H arylation reactions. mdpi.comnih.gov These reactions often proceed via a radical mechanism and provide a powerful tool for the late-stage functionalization of complex molecules. mdpi.com

Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-S, C-F)

Bis(pyridine)iodonium(I) tetrafluoroborate is a versatile reagent for the formation of various carbon-heteroatom bonds, primarily through its ability to act as an electrophilic iodine source, which facilitates the subsequent introduction of a heteroatom nucleophile.

The most documented application in this category is the formation of carbon-oxygen (C-O) bonds. This is frequently achieved through iodofunctionalization reactions of alkenes and alkynes. For example, the reaction of terpenes with Ipy2BF4 can lead to selective iodofunctionalization, introducing an iodine atom and an oxygen-containing functional group across a double bond. As mentioned earlier, this reagent also facilitates the synthesis of oxygen heterocycles from 2-alkynyl-substituted benzaldehydes and alcohols, which involves the formation of a C-O bond during the cyclization step.

The formation of carbon-nitrogen (C-N) bonds using this reagent is also possible, for instance, in the synthesis of nitrogen-containing heterocycles through oxidative cyclization pathways.

While less common, the principles of iodofunctionalization can be extended to the formation of carbon-sulfur (C-S) bonds by using sulfur-based nucleophiles.

There is limited specific information in the reviewed literature regarding the direct use of Bis(pyridine)iodonium(I) tetrafluoroborate for the formation of carbon-fluorine (C-F) bonds. However, it is noted that this reagent is useful in carbohydrate synthesis, where it can be used to convert thio- and n-pentenyl glycosides to the corresponding glycosyl fluoride. orgsyn.org

The table below provides examples of carbon-heteroatom bond formations facilitated by Bis(pyridine)iodonium(I) tetrafluoroborate.

Substrate TypeNucleophileBond FormedProduct Type
AlkeneAlcoholC-O, C-IIodoether
AlkyneAlcoholC-OOxygen Heterocycle
Thio-glycosideFluoride SourceC-FGlycosyl Fluoride

Carbon-Carbon Bond Forming Reactions

Bis(pyridine)iodonium(I) tetrafluoroborate is also a valuable reagent in the formation of carbon-carbon bonds. orgsyn.orgox.ac.uk A notable example is the reaction of 2-alkynyl-substituted benzaldehydes with Ipy2BF4, which, upon treatment with an alkene or alkyne, yields substituted naphthalene products. This transformation involves a metal-free protocol for a stepwise cycloaddition, resulting in the formation of new C-C bonds and the construction of the naphthalene core. This reaction highlights the ability of Barluenga's reagent to initiate complex cascade reactions that lead to the formation of intricate carbocyclic frameworks.

Iodonium Ylides Derived from Bis Pyridine Iodonium I Tetrafluoroborate As Carbene Precursors

Generation and Reactivity of Iodonium (B1229267) Ylides

The generation of stabilized iodonium ylides typically involves the reaction of a hypervalent iodine(III) reagent with a compound containing an active methylene (B1212753) group, such as a 1,3-dicarbonyl compound. Common precursors include (diacetoxyiodo)benzene (B116549) or iodosylbenzene. researchgate.netmdpi.com For instance, the reaction of dibenzoylmethane (B1670423) with (diacetoxyiodo)benzene in the presence of a base like potassium hydroxide (B78521) yields the corresponding iodonium ylide quantitatively. mdpi.com

While direct synthesis from Bis(pyridine)iodonium(I) tetrafluoroborate (B81430) is less commonly documented for simple dicarbonyl ylides, an analogous reactivity pattern has been established for the formation of mixed phosphonium-iodonium ylides. These specialized ylides are prepared by reacting a phosphonium (B103445) ylide with a pyridine-stabilized iodobenzene (B50100) ditriflate complex, PhI(OTf)₂·2Py. researchgate.net This analogous synthesis highlights the capability of the pyridine-ligated iodine(III) center to react with carbanionic species to form an ylide bond.

Once formed, iodonium ylides exhibit dual reactivity. They can act as both nucleophiles and electrophiles and can serve as efficient precursors to carbene intermediates under thermal, photochemical, or catalytic conditions. researchgate.netsnnu.edu.cn The bond between the iodine atom and the ylidic carbon is zwitterionic in nature, and its cleavage generates an iodoarene and a carbene. researchgate.net This carbene can then be intercepted by various substrates or transition metal catalysts to engage in a wide array of chemical transformations. snnu.edu.cnresearchgate.net

Applications in Cyclopropanation Reactions

Iodonium ylides are highly effective reagents for the cyclopropanation of alkenes, a fundamental transformation in organic synthesis. This reactivity can be achieved through either transition-metal catalysis or metal-free photochemical methods. In the presence of rhodium(II) or copper catalysts, iodonium ylides generate a metallocarbene intermediate, which then reacts with an alkene to form the cyclopropane (B1198618) ring. researchgate.net

Reacting Wittig reagents with an iodoarene in the presence of a copper catalyst and an alkene provides a pathway to cyclopropanes via the in situ generation of a transient monocarbonyl iodonium ylide (MCIY), which is then intercepted by the catalyst to form a reactive metallocarbene. Furthermore, metal-free cyclopropanation can be induced by irradiating a mixture of an iodonium ylide and an alkene with blue LED light, proceeding through a proposed diradical intermediate. beilstein-journals.org This photochemical approach offers a highly chemoselective route to doubly activated cyclopropanes. beilstein-journals.org

Below is a table summarizing representative cyclopropanation reactions using iodonium ylide-derived carbenes.

Catalyst/ConditionAlkene SubstrateYlide PrecursorProduct YieldReference
Rh₂(OAc)₄StyrenePhenyliodonium (B1259483) bis(methoxycarbonyl)methanideHigh researchgate.net
Cu(tfacac)₂Styrenyl and non-styrenyl alkenesWittig Reagent + IodosotolueneUp to 81%N/A
Blue LED LightVarious alkenesCyclic and acyclic dicarbonyl iodonium ylidesUp to 96% researchgate.netbeilstein-journals.org

Role in Insertion Reactions

The carbene intermediates generated from iodonium ylides are capable of participating in a variety of insertion reactions, most notably into C–H bonds. This allows for the direct functionalization of otherwise unreactive C–H bonds, providing a powerful tool for molecular editing. Rhodium(III)-catalyzed C–H activation of arenes coupled with iodonium ylides has been shown to be an efficient method for constructing diverse cyclic skeletons from both sp² and sp³ C–H bonds. snnu.edu.cn

Beyond C–H bonds, these carbene precursors can also undergo insertion into other X–H bonds. Recent studies have demonstrated iron-catalyzed B–H and N–H insertion reactions, enabling the borylation and amination of 1,3-dicarbonyl compounds under mild conditions. [N/A] Furthermore, halogen-bonding interactions between the iodine center of the ylide and heteroatoms facilitate O–H and S–H insertion reactions with carboxylic acids and thiols, respectively. [N/A] A blue LED-mediated formal C–H insertion between iodonium ylides and heterocycles like pyrroles and indoles has also been developed. researchgate.netbeilstein-journals.org

The table below showcases various insertion reactions involving iodonium ylides.

Reaction TypeCatalyst/ConditionSubstrateProductReference
C–H InsertionRh(III) catalystArenesCyclic skeletons snnu.edu.cn
B–H InsertionIron catalystPinacolboraneBorylated 1,3-dicarbonylsN/A
N–H InsertionIron catalystAminesAminated 1,3-dicarbonylsN/A
C–H InsertionBlue LED LightPyrroles, IndolesMalonate-substituted heterocycles researchgate.netbeilstein-journals.org

Development in Cycloaddition and Rearrangement Reactions

Iodonium ylides participate in various cycloaddition reactions, particularly with highly reactive species like arynes. A mild and general protocol for the synthesis of benzofurans involves the cycloaddition of arynes (generated from ortho-silyl aryltriflates) with iodonium ylides at room temperature. [N/A] More recently, a tandem diarylation process has been developed, initiated by a [2+2] cycloaddition between an aryne and an iodonium ylide to form a four-membered iodocyclobutane (B1601185) intermediate. [N/A]

This intermediate subsequently undergoes a 1,2-aryl migration from the iodine to the carbon, resulting in the formation of unsymmetrical α-diarylated malonic esters and constructing an all-carbon quaternary center. [N/A] Iodonium ylides derived from phenolic substrates are also known to undergo rearrangement upon heating to form iodo ethers. researchgate.net

Photochemical Activation of Iodonium Ylides for Organic Transformations

The photochemical activation of iodonium ylides with visible light has emerged as a powerful, metal-free strategy for initiating organic transformations. researchgate.net UV-Vis absorption spectra of dicarbonyl iodonium ylides show that excitation occurs in the blue light region, corresponding to a HOMO-LUMO transition. researchgate.net This photoexcited state is capable of facilitating a range of reactions.

It has been found that blue light provides the necessary energy to excite the iodonium ylide, which can then engage in cyclopropanation with alkenes. beilstein-journals.org In contrast, lower-energy green and red light are insufficient to activate the ylide. [N/A] This photochemical approach has also been applied to formal C–H insertion reactions and the synthesis of indolines from acyclic iodonium ylides and tertiary amines under blue light photocatalysis. researchgate.netbeilstein-journals.org Investigations into hydroxyquinone-derived phenyliodonium ylides have revealed that upon photoexcitation, they can facilitate a range of single-electron transfer (SET) processes, including hydrogen atom transfer (HAT) and Povarov-type reactions. [N/A]

Theoretical and Computational Studies on Bis Pyridine Iodonium I Tetrafluoroborate

Electronic Structure and Bonding Analysis

Bis(pyridine)iodonium(I) tetrafluoroborate (B81430) is characterized by a unique [N−I−N]⁺ cation, which features a three-center, four-electron (3c-4e) halogen bond. rsc.orgrsc.org This hypervalent iodine(I) complex is a stable and mild electrophilic halogenating agent. rsc.orgnih.gov Theoretical studies have been instrumental in understanding the nature of this bond.

DFT calculations have been employed to characterize the electronic structure of the complex. rsc.org These studies confirm that the [N−I−N]⁺ core involves a strong, simultaneous interaction between the electrophilic iodine atom and the two nitrogen atoms of the pyridine (B92270) ligands. rsc.org The interaction energies of these [N−I−N]⁺ halogen-bonded systems are significant, approaching ~160 kJ mol⁻¹. researchgate.net The bonding is distinct from "classical" halogen bonds and allows for the rational modulation of the halenium ion's reactivity. rsc.orgrsc.org

Investigations into the geometry of the complex have found a highly symmetric coordination mode for the iodine(I) atom, irrespective of the counteranion or solvent effects. rsc.org Asymmetry in the halogen bond is typically only induced when two different pyridine ligands are constrained within a single molecule. rsc.org X-ray crystallography data complements computational predictions, confirming the molecular structure and bond parameters. researchgate.net

Table 1: Key Structural and Electronic Features from Theoretical Studies

Feature Description Computational Method
Bonding Type Three-center, four-electron (3c-4e) halogen bond. rsc.orgrsc.org DFT
Coordination Geometry Typically a highly symmetric [N−I−N]⁺ coordination. rsc.org DFT, X-ray Crystallography
Interaction Energy Strong interaction, approaching ~160 kJ mol⁻¹. researchgate.net DFT
Electronic Nature Formally a hypervalent iodine(I) species. researchgate.net -

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling has provided a detailed picture of the reaction mechanisms involving Bis(pyridine)iodonium(I) tetrafluoroborate. The mechanism of iodine(I) transfer from the complex has been described based on a combination of UV-kinetic and computational data. rsc.orgnih.gov

The generally accepted mechanism for reactions such as iodocyclization proceeds through an initial dissociation of one of the pyridine ligands from the [N−I−N]⁺ complex. rsc.orgnih.gov This dissociation generates a highly reactive, single-coordinated [pyridine-iodine(I)]⁺ species. This electrophilic intermediate then coordinates to a nucleophilic substrate, such as a C=C double bond, to form a three-membered cyclic iodonium (B1229267) intermediate. rsc.org The reaction is completed by a subsequent ring-opening step, which is typically assisted by a nucleophile. rsc.org

DFT calculations are used to model the energetics of this pathway, including the dissociation step and the formation of intermediates and transition states. This allows researchers to understand the factors that control the reaction rate and outcome.

Table 2: Computationally Modeled Steps in Iodine(I) Transfer

Step Description Key Species
1. Ligand Dissociation One pyridine ligand dissociates from the complex. rsc.orgnih.gov [Bis(pyridine)iodonium(I)]⁺, [Pyridine-iodine(I)]⁺, Pyridine
2. Substrate Coordination The reactive [Pyridine-iodine(I)]⁺ species coordinates to the nucleophile (e.g., alkene). rsc.org Cyclic iodonium intermediate
3. Nucleophilic Attack A nucleophile attacks the intermediate, leading to ring-opening. rsc.org Halogenated product

Prediction of Reactivity and Selectivity in Organic Reactions

Theoretical studies have been applied to predict the reactivity and selectivity of Bis(pyridine)iodonium(I) tetrafluoroborate and its derivatives in various organic reactions, including oxidations and electrophilic halogenations. rsc.orgconicet.gov.ar The compound is known for its versatility as an oxidizing agent for different types of alcohols, where the reaction pathway can be tuned by adjusting experimental conditions. conicet.gov.arnih.gov

Computational efforts have also explored the potential for asymmetric halogenation by using chiral pyridine ligands. rsc.org The goal is to influence the enantioselectivity of reactions like iodocyclization. rsc.orgnih.gov DFT studies can assess whether chiral functionalities on the pyridine ligands are positioned effectively to influence the stereochemical outcome during the iodine transfer step. rsc.org However, a significant challenge identified both experimentally and computationally is the facile dissociation of the pyridine ligands, which can lead to rapid ligand scrambling in solution and diminish enantioselectivity. rsc.orgnih.gov If the chiral ligand dissociates before the product-determining step, a racemic outcome is expected. rsc.org

Table 3: Factors Influencing Reactivity and Selectivity

Factor Influence Method of Study
Ligand Dissociation Generates the reactive species but can lead to loss of stereochemical information. rsc.orgnih.gov DFT, UV-kinetics
Ligand Steric Hindrance The steric demand of substituents on the pyridine ring affects the stability of the [N−I−N]⁺ complex. rsc.org 15N NMR, DFT
Substrate Nucleophilicity Determines the rate of coordination with the [Pyridine-iodine(I)]⁺ species. rsc.org -
Reaction Conditions Temperature and solvent can influence reaction pathways (e.g., oxidation vs. β-scission). conicet.gov.ar Experimental Optimization

Insights into Halogen Bonding and Other Non-Covalent Interactions

The study of Bis(pyridine)iodonium(I) tetrafluoroborate provides profound insights into the nature of halogen bonding. The 3c-4e [N−I−N]⁺ halogen bond that stabilizes the iodonium ion is a primary focus of theoretical investigations. rsc.orgresearchgate.net This interaction is considerably stronger than many other halogen bonds. researchgate.net

DFT calculations, often using functionals like M06-2X which perform well for non-covalent interactions, are used to analyze these bonds. rsc.org These studies have explored how factors such as chelation, ring strain, steric hindrance, and electrostatic interactions influence the structure and stability of the [N−I−N]⁺ bond. researchgate.net For instance, incorporating the two pyridine units into a single, rigid backbone can provide geometric control and lead to the formation of stable asymmetric halonium complexes. rsc.org

The interplay between the iodonium center and the pyridine ligands is a clear example of a strong and geometrically well-defined non-covalent interaction that dictates the compound's stability and reactivity. These fundamental studies contribute to the broader field of supramolecular chemistry and crystal engineering. researchgate.netresearchgate.net

Table 4: Characteristics of Halogen Bonding in Bis(pyridine)iodonium(I) Cation

Characteristic Description Supporting Evidence
Bond Type Three-center, four-electron (3c-4e) halogen bond. rsc.org DFT Calculations
Strength Strong and robust, with interaction energies approaching ~160 kJ mol⁻¹. researchgate.net DFT Calculations
Geometry Linear [N−I−N]⁺ arrangement. researchgate.net X-ray Crystallography, DFT
Controlling Factors Stability is influenced by chelation, strain, and steric effects of the pyridine ligands. researchgate.net Computational Analysis

Future Perspectives and Emerging Research Directions

Development of Novel Derivatives and Analogues for Enhanced Reactivity

A significant frontier in the application of iodonium (B1229267) salts lies in the rational design of derivatives with tailored reactivity, selectivity, and substrate scope. For iodanium pyridine (B92270) tetrafluoroboranuide, future research will likely focus on modifications to both the pyridine and the counter-ion components.

Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring could modulate the electrophilicity of the iodine center. For instance, electron-withdrawing groups are expected to enhance the reactivity of the iodonium salt as an arylating agent. The synthesis of a library of substituted pyridinium (B92312) iodonium salts would be a crucial first step in exploring these electronic effects.

Chiral Analogues: The development of chiral derivatives, perhaps by incorporating a chiral backbone into the pyridine ligand, could open doors to asymmetric catalysis. These chiral iodonium salts could be employed in enantioselective reactions, a highly sought-after capability in pharmaceutical and fine chemical synthesis. acs.org

Varying the Counter-ion: The tetrafluoroborate (B81430) anion is relatively non-coordinating, but investigating analogues with different counter-ions (e.g., triflate, hexafluorophosphate) could influence the salt's solubility, stability, and reactivity in various solvent systems.

Interactive Table: Potential Derivatives of Iodanium Pyridine Tetrafluoroboranuide and Their Projected Impact

Derivative TypeExample of ModificationProjected Impact on ReactivityPotential Application
Electronically ModifiedIntroduction of a nitro group on the pyridine ringIncreased electrophilicityEnhanced arylation of electron-rich substrates
Sterically ModifiedAddition of a bulky substituent (e.g., tert-butyl)Altered regioselectivity in arylation reactionsSite-selective functionalization
Chiral AnalogueIncorporation of a chiral amine-derived pyridineInduction of enantioselectivityAsymmetric synthesis
Counter-ion VariationReplacement of tetrafluoroborate with triflateModified solubility and reactivityOptimization for specific reaction conditions

Sustainable and Green Chemistry Approaches in Utilization

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. rsc.org Future research on this compound should prioritize the development of more environmentally benign processes.

Catalytic Applications: Moving from stoichiometric to catalytic use of the iodonium salt is a key goal. This could involve in situ regeneration of the reagent using a terminal oxidant, thereby reducing waste.

Benign Solvents: Exploring reaction conditions in greener solvents, such as water, ethanol, or ionic liquids, would be a significant advancement over traditional volatile organic solvents. rsc.org

Atom Economy: Designing reactions that maximize the incorporation of atoms from the reactants into the final product is a fundamental principle of green chemistry. Methodologies that utilize both the pyridine and the other aryl group (if applicable in a diaryliodonium analogue) would be highly desirable.

Expansion into New Catalytic Systems and Methodologies

The versatility of iodonium salts allows for their integration into various catalytic paradigms. For this compound, several emerging areas hold promise.

Photoredox Catalysis: Diaryliodonium salts are known to be excellent radical precursors under photoredox conditions. mdpi.com Investigating the photophysical properties of this compound and its ability to engage in single-electron transfer processes could lead to novel C-H functionalization reactions.

Dual Catalysis: Combining the iodonium salt with a transition metal or an organocatalyst could enable synergistic reactivity, leading to transformations that are not possible with either catalyst alone. rsc.orgchemrxiv.org For example, a partnership with a copper catalyst could facilitate challenging cross-coupling reactions. researchgate.net

Halogen-Bonding Catalysis: Cationic iodine(III) species are recognized as potent halogen-bond donors. chemrxiv.orgnih.gov The Lewis acidic nature of the iodine center in this compound could be harnessed to activate substrates in a variety of organic transformations, functioning as a metal-free Lewis acid catalyst.

Advanced Applications in Complex Molecule Synthesis and Late-Stage Functionalization

A major driver in modern synthetic chemistry is the ability to modify complex molecules, such as pharmaceuticals and natural products, in the later stages of a synthesis. This process, known as late-stage functionalization (LSF), allows for the rapid generation of analogues for structure-activity relationship studies. bohrium.comiitj.ac.in

Selective C-H Arylation: this compound could serve as a valuable reagent for the direct introduction of a pyridyl group into the C-H bonds of complex molecules. The pyridine moiety is a common feature in many bioactive compounds, making this a particularly attractive application.

Bioorthogonal Chemistry: The reactivity of iodonium salts could potentially be harnessed for bioconjugation reactions, allowing for the labeling of biomolecules in a biological environment.

Synthesis of PET Probes: Diaryliodonium salts are important precursors for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). researchgate.net Developing methods for the radiofluorination of this compound or its derivatives could provide access to novel PET imaging agents.

Interactive Table: Potential LSF Applications

Target Molecule ClassDesired TransformationPotential Benefit
PharmaceuticalsC-H PyridylationRapid generation of new drug analogues
Natural ProductsSelective functionalization of a complex coreExploration of structure-activity relationships
PeptidesModification of amino acid side chainsCreation of novel peptide-based therapeutics nih.gov

Synergistic Approaches with Other Reagents and Reaction Conditions

The reactivity of this compound can be further enhanced and controlled through synergistic interactions with other reagents and by optimizing reaction conditions.

Base-Mediated Reactivity: The choice of base can have a profound impact on the outcome of reactions involving iodonium salts, in some cases even switching the regioselectivity of a reaction. nih.govrsc.org A systematic study of different bases in conjunction with this compound is warranted.

Microwave and Ultrasound Irradiation: The use of non-conventional energy sources like microwave or ultrasound irradiation can often lead to dramatic rate enhancements and improved yields. Exploring these conditions could lead to more efficient and rapid synthetic protocols.

Flow Chemistry: Implementing reactions in continuous flow reactors can offer advantages in terms of safety, scalability, and precise control over reaction parameters. The development of flow-based methods for the synthesis and application of this compound would be a significant step towards its practical utility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for iodanium pyridine tetrafluoroboranuide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves reacting pyridine with iodonium salts and tetrafluoroborate anions under anhydrous conditions. Microwave-assisted synthesis (as demonstrated for analogous cobaltocenium complexes) can enhance reaction efficiency and yield . Purification via recrystallization in tetrahydrofuran (THF) or dichloromethane is recommended, with purity verified by elemental analysis and NMR spectroscopy. Contaminants like pyridinium chloride should be removed using bicarbonate resins .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : <sup>1</sup>H and <sup>11</sup>B NMR to confirm boron coordination and pyridine ring proton shifts .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves ionic structure (e.g., tetrafluoroborate anion geometry) .
  • IR Spectroscopy : B-F stretching vibrations (~1050 cm⁻¹) and pyridine ring modes (~1600 cm⁻¹) .
  • Data Table :
TechniqueKey ParametersObserved Features
<sup>11</sup>B NMRδ ~-1.5 ppmTetrafluoroborate anion signature
X-raySpace group P-1Ionic lattice with BF₄⁻ counterion

Advanced Research Questions

Q. How do electronic properties of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) studies (as applied to pyridine derivatives in corrosion inhibition) can model charge distribution and frontier molecular orbitals. Experimental validation via cyclic voltammetry reveals redox behavior, while Hammett parameters correlate substituent effects with reaction rates . Contradictions in catalytic efficiency (e.g., solvent-dependent outcomes) should be resolved by comparing computational predictions with kinetic data .

Q. What strategies address discrepancies in reported regioselectivity of hydroboration reactions mediated by this compound?

  • Methodological Answer : Systematic variation of substrates (e.g., alkenes vs. alkynes) and reaction conditions (temperature, solvent polarity) can isolate selectivity drivers. For example, iodinated pyridine-borane complexes show >19:1 regioselectivity for anti-Markovnikov additions in THF . Conflicting data may arise from trace moisture or competing pathways; replicate experiments under inert atmospheres and characterize intermediates via <sup>11</sup>B NMR .

Q. How does the compound interact with transition metals in catalytic cycles?

  • Methodological Answer : Mechanistic studies using stopped-flow spectroscopy or in-situ IR monitor metal-ligand coordination. For instance, cobaltocenium-pyridinium analogs demonstrate charge-transfer interactions that stabilize metal centers . Contrasting reports on catalytic turnover may stem from ligand dissociation rates; isotopic labeling (e.g., <sup>15</sup>N-pyridine) can track ligand exchange dynamics .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data for this compound in polar aprotic solvents?

  • Methodological Answer : Solubility discrepancies (e.g., DMSO vs. acetonitrile) require standardized measurement protocols (IUPAC guidelines: gravimetric analysis under controlled humidity). Confounding factors like hygroscopicity can be mitigated using Karl Fischer titration to quantify water content .

Experimental Design Considerations

Q. What precautions ensure reproducibility in kinetic studies involving this compound?

  • Methodological Answer :

  • Stability Tests : Monitor decomposition via UV-Vis spectroscopy under varying light/temperature conditions .
  • Error Margins : Report confidence intervals for rate constants using triplicate trials and statistical tools (e.g., Student’s t-test) .
  • Data Table :
ParameterAcceptable RangeImpact on Reproducibility
Temperature±0.5°C>5% deviation in rate constants
Solvent Purity≥99.9%Impurities accelerate decomposition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.